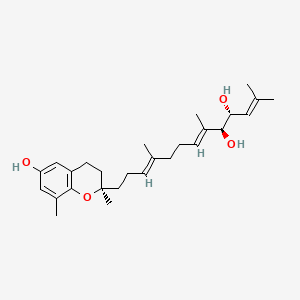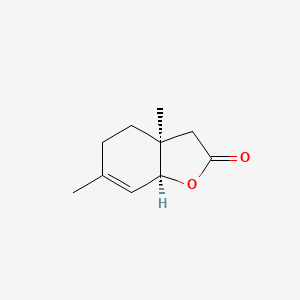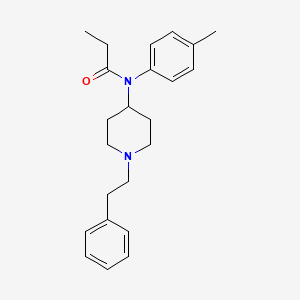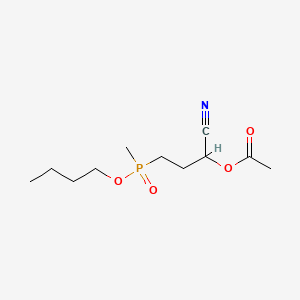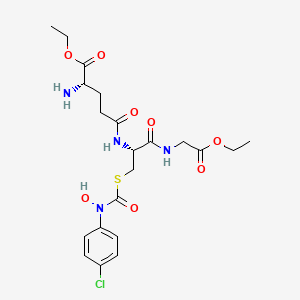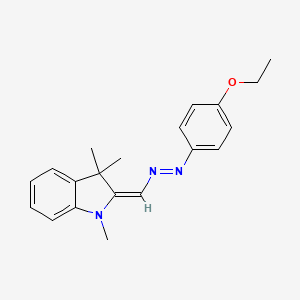
Phosphonic acid, (((3-(dimethylamino)propyl)imino)bis(methylene))bis-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride is a chemical compound with a complex structure that includes both amine and phosphonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride typically involves the reaction of dimethylamine with acrylonitrile, followed by subsequent reactions to introduce the phosphonomethyl groups. The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can also be reduced, typically using reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while reduction could produce simpler amine compounds .
Applications De Recherche Scientifique
3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical syntheses and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of surfactants and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-1,3-diaminopropane
- N,N-Dimethyl-1,3-propanediamine
- 3-Dimethylamino-1-propylamine
Uniqueness
What sets 3-(N,N-Dimethylamino)-N’,N’-bis(phosphonomethyl)propylamine, hydrochloride apart from similar compounds is its unique combination of amine and phosphonate groups, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring specific reactivity and functionality .
Propriétés
Numéro CAS |
71113-21-8 |
|---|---|
Formule moléculaire |
C7H21ClN2O6P2 |
Poids moléculaire |
326.65 g/mol |
Nom IUPAC |
[3-(dimethylamino)propyl-(phosphonomethyl)amino]methylphosphonic acid;hydrochloride |
InChI |
InChI=1S/C7H20N2O6P2.ClH/c1-8(2)4-3-5-9(6-16(10,11)12)7-17(13,14)15;/h3-7H2,1-2H3,(H2,10,11,12)(H2,13,14,15);1H |
Clé InChI |
AIDQRSDVVHQEEK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN(CP(=O)(O)O)CP(=O)(O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


